5-Carboxycytidine Preserves Neighboring Base-Pair Opening Dynamics Unlike 5-Hydroxymethyl- and 5-Formylcytidine
In a crystallographic and spectroscopic comparison of three Dickerson-Drew dodecamer (DDD) sequences each containing a different 5-modified cytosine at the X(9) position (5hmC, 5fC, or 5caC), only 5caC avoided inducing destabilization at the immediately adjacent A(5):T(8) base pair [1]. Both 5hmC and 5fC increased imino proton exchange rates and calculated base-pair opening rate constants (kop) at the A(5):T(8) neighbor, whereas 5caC did not perturb these parameters relative to the unmodified control. These data demonstrate that 5caC uniquely maintains local duplex stability without propagating dynamic perturbations to neighboring base pairs.
| Evidence Dimension | Imino proton exchange rate and base-pair opening rate constant (kop) at the neighboring A(5):T(8) base pair |
|---|---|
| Target Compound Data | 5caC: no increase in imino proton exchange rates or calculated kop at A(5):T(8); comparable to unmodified control |
| Comparator Or Baseline | 5hmC: increased imino proton exchange rates and kop at A(5):T(8); 5fC: increased imino proton exchange rates and kop at A(5):T(8) |
| Quantified Difference | Qualitative binary differentiation: 5caC = no perturbation; 5hmC and 5fC = positive perturbation (increase in exchange rates/kop). Quantitative kop values available in the primary publication. |
| Conditions | X-ray crystallography (1.95 Å resolution) and imino proton exchange NMR spectroscopy of Dickerson-Drew dodecamer 5'-[CGCGAATT(5CX)GCG]-3' in solution; Biochemistry 2015, 54, 1294-1305 |
Why This Matters
For structural biology or biophysical studies requiring site-specific incorporation of a modified cytidine, 5caC does not introduce off-target dynamic perturbations at neighboring base pairs, unlike 5hmC and 5fC, making it the preferred choice for experiments where local duplex homogeneity is critical.
- [1] Szulik MW, et al. Differential stabilities and sequence-dependent base pair opening dynamics of watson-crick base pairs with 5-hydroxymethylcytosine, 5-formylcytosine, or 5-carboxylcytosine. Biochemistry. 2015;54(7):1294-1305. doi:10.1021/bi501534x. PMID: 25632825. PDB ID: 4PWM. View Source
